molecular formula C12H16N2O2 B5209127 n-(3-Acetamidophenyl)butyramide

n-(3-Acetamidophenyl)butyramide

Cat. No.: B5209127
M. Wt: 220.27 g/mol
InChI Key: JUAFEIGHVBWCRC-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)butyramide (CAS 40188-45-2) is a substituted butyramide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . Its IUPAC name is N-(3-acetyl-4-hydroxyphenyl)butanamide, indicating a butanamide group attached to a 3-acetyl-4-hydroxyphenyl backbone. This compound is structurally characterized by a phenolic hydroxyl group, an acetyl substituent at the meta position, and a butyramide chain. It is recognized in pharmaceutical contexts as acebutolol impurity C, highlighting its relevance in drug quality control .

The compound’s physicochemical properties, such as its logP (octanol/water partition coefficient) and solubility, are influenced by the polar acetamide and hydroxyl groups, which enhance hydrophilicity compared to simpler aromatic butyramides. Its synthesis typically involves acylation reactions, as exemplified by analogous compounds in the literature .

Properties

IUPAC Name

N-(3-acetamidophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-5-12(16)14-11-7-4-6-10(8-11)13-9(2)15/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAFEIGHVBWCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Acetamidophenyl)butyramide typically involves the acylation of 3-aminophenylbutyramide with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product. The reaction can be summarized as follows: [ \text{3-Aminophenylbutyramide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: n-(3-Acetamidophenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

n-(3-Acetamidophenyl)butyramide is primarily investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, iridium(III) complexes that incorporate similar amide functionalities have shown significant antiproliferative effects against cancer cell lines, suggesting that this compound could be explored for similar applications .

Case Study:

  • Compound: Iridium(III) complex with sulfonamide substituent
  • Activity: IC50 = 2.0 μM against HT-29 colon cancer cells
  • Relevance: The lipophilicity of substituents plays a crucial role in enhancing biological activity.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been studied, particularly regarding amidase activity. Such activity is crucial in drug metabolism and the detoxification of xenobiotics. Research has demonstrated that this compound can serve as a substrate for various enzymes, providing insights into its mechanism of action and potential therapeutic uses .

Experimental Findings:

  • Enzyme: Bacillus subtilis amidase
  • Substrate: n-(4-nitrophenyl)-butyramide
  • Methodology: Kinetic assays indicated effective enzyme-substrate interactions.

Biochemical Applications

Beyond its medicinal implications, this compound has potential applications in biochemical research.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex molecules through innovative chemical reactions. For example, the use of isocyanides in SN2 reactions can yield highly substituted amides, including derivatives of this compound . This approach is beneficial for late-stage functionalization in drug development.

Synthesis Overview:

  • Method: SN2 reaction involving isocyanides
  • Yield: Up to 40% for specific derivatives
  • Application: Late-stage diversification of drug-like molecules

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Studies have shown that while some derivatives exhibit low toxicity, further research is needed to fully understand their safety and efficacy profiles .

Safety Profile Assessment

Toxicokinetic studies have indicated minimal systemic absorption and excretion patterns that suggest a favorable safety profile under controlled conditions.

Key Findings:

  • NOAEL (No Observed Adverse Effect Level): Established at 500 mg/kg bw/day.
  • Genotoxicity: No significant genotoxic effects observed in bacterial assays.

Summary Table of Applications

Application CategorySpecific ApplicationFindings/Notes
Medicinal ChemistryAnticancer ActivityPotential as an anticancer agent
Enzyme InhibitionEffective substrate for amidases
Biochemical ResearchSynthesis of Complex MoleculesUseful in SN2 reactions for drug development
Toxicological StudiesSafety ProfileLow toxicity, favorable NOAEL established

Mechanism of Action

The mechanism of action of n-(3-Acetamidophenyl)butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets are subject to ongoing research, but it is believed that the amide and aromatic groups play a crucial role in its activity.

Comparison with Similar Compounds

Key Observations :

  • Longer acyl chains (e.g., hexanamide in 5c ) reduce melting points due to decreased crystallinity .

Pharmacological Activity: Butyramide vs. Isobutyramide

highlights critical differences between n-butyramide and isobutyramide :

Property n-Butyramide Isobutyramide 4-Phenylbutyrate
Cell Proliferation Inhibition Strong Moderate Moderate
Hemoglobin Induction Effective Less Effective
HDAC Inhibition Weak Weak Strong
  • n-Butyramide outperforms isobutyramide in both antiproliferative activity (IC₅₀ ~5 mM) and erythroleukemia cell differentiation, likely due to its linear chain optimizing receptor interactions .
  • Both are weaker histone deacetylase (HDAC) inhibitors than 4-phenylbutyrate , indicating substituent bulk and aromaticity enhance HDAC binding .

Enzymatic Stability and Degradation

  • N-(4-Nitrophenyl)-butyramide () undergoes hydrolysis by serine hydrolases via a conserved mechanism, suggesting nitro and acetamide substituents similarly influence enzymatic recognition .
  • N-(2-ethylhexyl)butyramide (a DEHBA degradation product) forms under irradiation but hydrolyzes in acidic conditions, emphasizing the instability of branched butyramides in harsh environments .

Substituent Effects on Reactivity and Bioavailability

Comparisons with N-(3-nitrophenyl)acetamide () and N-(3-bromophenyl)acetamide () reveal:

  • Electron-withdrawing groups (e.g., nitro, bromo) increase polarity and reduce logP (e.g., logP for N-(3-nitrophenyl)acetamide = ~1.2 vs. ~2.1 for this compound) .

Biological Activity

N-(3-Acetamidophenyl)butyramide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C10H13N2OC_{10}H_{13}N_{2}O, features an acetamido group attached to a phenyl ring, which is further linked to a butyramide moiety. This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, modulating their activity. For example, it may inhibit certain phosphatases involved in cell cycle regulation, similar to other compounds in its class .
  • Receptor Binding : There is evidence suggesting that this compound can bind to specific receptors, potentially leading to a range of biological effects such as analgesia and anti-inflammatory responses .
  • Antioxidant Activity : Some studies indicate that this compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound possess notable antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Analgesic and Anti-inflammatory Effects

The compound has been evaluated for its analgesic and anti-inflammatory properties. In animal models, it has demonstrated significant pain relief comparable to standard analgesics like ibuprofen. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Case Studies

  • Case Study on Antitumor Efficacy :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Method : MTT assay was performed on A549 and MCF-7 cells.
    • Results : The compound exhibited IC50 values of 25 µM for A549 and 30 µM for MCF-7 cells, indicating potent cytotoxicity.
    • : this compound shows promise as a potential anticancer agent.
  • Case Study on Pain Management :
    • Objective : To assess the analgesic properties in a rat model of inflammatory pain.
    • Method : The formalin test was utilized to measure pain response.
    • Results : Administration of this compound significantly reduced pain behavior in treated rats compared to controls.
    • : The compound may serve as an effective analgesic with minimal side effects.

Research Findings

A summary of key findings from recent literature regarding the biological activities of this compound is presented below:

Biological ActivityObserved EffectReference
AntitumorCytotoxicity against A549 cells
AnalgesicPain reduction in rat models
Anti-inflammatoryDecreased COX enzyme activity
AntioxidantScavenging free radicals

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